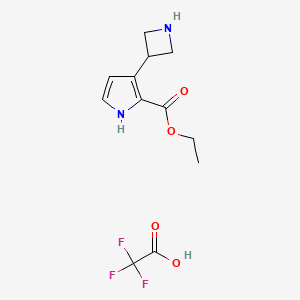
ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrrole ring, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid typically involves multi-step organic reactionsThe final step often involves the esterification of the carboxylate group with trifluoroacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrrole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(azetidin-3-yl)-1,3-thiazole-4-carboxylate; trifluoroacetic acid
- Ethyl 5-(azetidin-3-yl)-1H-pyrazole-3-carboxylate; trifluoroacetic acid
- Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate; trifluoroacetic acid
Uniqueness
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid stands out due to its unique combination of azetidine and pyrrole rings, which confer distinct chemical and biological properties. Its trifluoroacetic acid moiety further enhances its reactivity and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H15F3N2O4 |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-2-14-10(13)9-8(3-4-12-9)7-5-11-6-7;3-2(4,5)1(6)7/h3-4,7,11-12H,2,5-6H2,1H3;(H,6,7) |
Clave InChI |
REDMMSJCNAHMHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN1)C2CNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















